1,3-Dibromo-2-nitrosobenzene

Nucleophilic Aromatic Substitution Chemoselectivity Amination

1,3-Dibromo-2-nitrosobenzene is an aromatic C-nitroso compound characterized by a nitroso group flanked by two ortho bromine substituents on the benzene ring. With the molecular formula C₆H₃Br₂NO and a molecular weight of 264.90 g/mol, it serves as a versatile intermediate in organic synthesis.

Molecular Formula C6H3Br2NO
Molecular Weight 264.90 g/mol
CAS No. 45739-16-0
Cat. No. B8658932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-nitrosobenzene
CAS45739-16-0
Molecular FormulaC6H3Br2NO
Molecular Weight264.90 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N=O)Br
InChIInChI=1S/C6H3Br2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
InChIKeyOPKZEDOPCBQRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-nitrosobenzene (CAS 45739-16-0): A Specialized ortho,ortho'-Dibrominated C-Nitroso Building Block


1,3-Dibromo-2-nitrosobenzene is an aromatic C-nitroso compound characterized by a nitroso group flanked by two ortho bromine substituents on the benzene ring . With the molecular formula C₆H₃Br₂NO and a molecular weight of 264.90 g/mol, it serves as a versatile intermediate in organic synthesis . Unlike its nitro analogue (1,3-dibromo-2-nitrobenzene, CAS 13402-32-9), the nitroso group confers distinct reactivity profiles, including the ability to act as a spin trap for free radical detection via electron spin resonance (ESR) spectroscopy [1], and to participate in chemoselective nucleophilic aromatic substitution reactions [2].

Why 1,3-Dibromo-2-nitrosobenzene Cannot Be Replaced by Its Nitro Analog or Other Halogenated Nitrosoarenes


The presence of a nitroso (-N=O) group versus a nitro (-NO₂) group fundamentally alters the electronic and steric environment of the aromatic ring, leading to divergent reaction pathways [1]. While 1,3-dibromo-2-nitrobenzene is primarily limited to reduction or further electrophilic substitution, the nitroso analogue can engage in cycloadditions, ene reactions, and spin-trapping due to the unique amphiphilic nature of the nitroso group . Furthermore, the specific 2,6-dibromo substitution pattern creates steric hindrance around the reactive nitroso group, which can control regioselectivity in nucleophilic substitution reactions in ways that monobromo or meta-substituted analogues cannot [2]. Simply interchanging this compound with a different halogenated nitrosoarene, such as 2,6-dichloronitrosobenzene, risks altering the spin-adduct stability and ESR spectral parameters due to the different magnetic moments of bromine versus chlorine nuclei [3].

Quantitative Differentiation of 1,3-Dibromo-2-nitrosobenzene from Closest Analogs


Chemoselective Monoamination: 1,3-Dibromo-2-nitrosobenzene Enables Controlled Single Bromine Displacement Unlike Its Nitro Analog

In a direct comparative study, 1,3-dibromo-2-nitrosobenzene reacts with aliphatic amines (morpholine, piperidine, aziridine) such that at an equimolar ratio of amine, only one bromine atom is replaced, demonstrating a controlled, stepwise substitution pathway [1]. This contrasts with the behavior of the corresponding nitro compound, 1,3-dibromo-2-nitrobenzene, where the strong electron-withdrawing nitro group typically activates both bromine atoms toward displacement, making selective mono-functionalization difficult to achieve .

Nucleophilic Aromatic Substitution Chemoselectivity Amination

Spin Trapping Performance: 1,3-Dibromo-2-nitrosobenzene as an ESR-Active Probe Alongside Other Halogenated Nitrosoarenes

1,3-Dibromo-2-nitrosobenzene has been demonstrated to effectively trap radical intermediates formed during the photolysis of anthraquinone in hydrocarbon solvents, yielding stable nitroxide radicals that were characterized in situ by ESR spectroscopy [1]. In the same experimental system, it was used alongside 2,6-dichloronitrosobenzene and 2,4,6-tribromonitrosobenzene. While all three compounds functioned as spin traps, the dibromo derivative offers a distinct advantage: the presence of bromine atoms provides specific hyperfine coupling patterns in ESR spectra that can aid in radical identification, a feature not shared by the dichloro analogue [2].

Spin Trapping Electron Spin Resonance (ESR) Free Radical Detection

Monomer-Dimer Equilibrium and Lipophilicity: Differentiating 1,3-Dibromo-2-nitrosobenzene from Water-Soluble Sulfonated Spin Traps

Unlike the widely used commercial spin trap 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS), which is water-soluble, 1,3-dibromo-2-nitrosobenzene is lipophilic, with a calculated LogP of 3.61 and a polar surface area (PSA) of 29.43 Ų . This predicts significantly higher membrane permeability for the target compound. Moreover, the ortho,ortho'-dibromo substitution pattern adjacent to the nitroso group affects the monomer-dimer equilibrium, which is critical for spin trapping activity (only the monomer is active) [1]. While the water-soluble DBNBS is primarily used in aqueous biological systems, 1,3-dibromo-2-nitrosobenzene is better suited for trapping radicals in organic media or lipophilic environments.

Physicochemical Properties Lipophilicity Monomer-Dimer Equilibrium

High-Impact Application Scenarios for 1,3-Dibromo-2-nitrosobenzene Based on Quantitative Differentiation


Synthesis of Unsymmetrical 1,2,3-Trisubstituted Benzene Derivatives via Stepwise Nucleophilic Substitution

The demonstrated ability to selectively replace only one bromine atom in 1,3-dibromo-2-nitrosobenzene with amines (see Evidence Item 1) makes it an ideal precursor for constructing 1,2,3-trisubstituted benzene rings [1]. This allows for the sequential introduction of two different nucleophiles—first replacing one bromine, then modifying the nitroso group (e.g., reduction to amine, oxidation to nitro, or cycloaddition), and finally substituting the second bromine—providing a controlled synthesis pathway for complex pharmaceutical intermediates.

Spin Trapping in Organic and Lipophilic Media for Mechanistic Studies

As demonstrated by its successful use in trapping radical intermediates from anthraquinone photolysis in hydrocarbon solvents, 1,3-dibromo-2-nitrosobenzene is a validated spin trap for ESR studies in non-aqueous systems [2]. Its high lipophilicity (LogP 3.61) makes it particularly valuable for probing radical mechanisms in organic synthesis, polymer chemistry, or lipid-phase biochemical reactions where water-soluble traps like DBNBS are not suitable .

Development of Bromine-Specific ESR Probes for Radical Identification

The presence of two bromine atoms ortho to the nitroso group provides characteristic hyperfine coupling patterns that can facilitate the identification of trapped radicals [2]. This feature is exploitable in the design of spin-trapping assays where distinguishing between different carbon-centered radicals is required, offering an advantage over chlorinated analogues that lack the distinctive magnetic signatures of bromine nuclei [3].

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